(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Description
Synthesis Analysis
While specific synthesis methods for “(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone” are not found, there are related studies on the synthesis of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety . These compounds have been synthesized through multistep reactions, and their structures were characterized by spectroscopic methods .Scientific Research Applications
Synthesis and Chemical Process Development
(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone has been studied for its chemical synthesis processes and potential therapeutic applications. In the context of H3 receptor antagonists, scalable syntheses have been developed to enhance the efficiency and reduce the cost of goods for structurally similar compounds. Notably, improvements have been made through the adoption of symmetrical homopiperazine and lithium alkoxide for Lewis base catalysis, showcasing the chemical's significance in optimizing production methods for pharmaceutical purposes (Pippel et al., 2011).
Pharmacological Research
In pharmacological studies, this compound has been identified as a potent histamine H3 receptor antagonist. It demonstrates significant potential in the treatment of alcohol-related behaviors, supported by preclinical PET studies in anesthetized baboons. These studies provide evidence of the compound's ability to penetrate the blood-brain barrier and occupy the histamine H3 receptor, suggesting its viability as a therapeutic agent for addressing alcohol addiction and possibly other disorders (Logan et al., 2012).
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-22-16-7-6-13(12-15(16)18)17(21)20-9-3-8-19(10-11-20)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQKNMWTCUSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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